Product packaging for 2-Fluoro-2-(thiazol-5-yl)acetic acid(Cat. No.:)

2-Fluoro-2-(thiazol-5-yl)acetic acid

Cat. No.: B13531204
M. Wt: 161.16 g/mol
InChI Key: UHNRKOVFZHBJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(thiazol-5-yl)acetic acid ( 1997163-06-0) is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 5 H 4 FNO 2 S and a molecular weight of 161.15 g/mol, this compound features a acetic acid side chain bearing a fluorine atom attached to a thiazole ring . This structure makes it a versatile precursor for the synthesis of more complex molecules. The primary application of this compound is as a key synthetic intermediate in organic synthesis and pharmaceutical research. Thiazole derivatives are widely investigated for their diverse biological activities. Related fluorinated thiazole-acetic acid compounds have demonstrated potential in various research areas, including antimicrobial studies, where similar structures have shown activity against pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, such compounds are of interest in cancer research, as certain thiazole derivatives can induce apoptosis in human cancer cell lines . The presence of both the carboxylic acid and the fluorine atom on the same carbon provides a reactive handle for further derivatization, allowing researchers to create amides, esters, and other functionalized compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Proper storage conditions at cool temperatures, typically 2-8°C, are recommended to maintain the stability and integrity of the compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FNO2S B13531204 2-Fluoro-2-(thiazol-5-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

2-fluoro-2-(1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C5H4FNO2S/c6-4(5(8)9)3-1-7-2-10-3/h1-2,4H,(H,8,9)

InChI Key

UHNRKOVFZHBJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(C(=O)O)F

Origin of Product

United States

Significance of Fluorinated Organic Molecules in Contemporary Chemical Science

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical science, dramatically influencing the properties and applications of the resulting compounds. nbinno.comnumberanalytics.com Fluorine's unique atomic and bonding characteristics are central to its utility.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond energy of approximately 485 kJ/mol. numberanalytics.comwikipedia.orgchimia.ch This high bond strength imparts exceptional thermal and metabolic stability to fluorinated molecules. acs.orgtaylorandfrancis.com Consequently, the strategic placement of fluorine can block metabolically vulnerable sites in a molecule, a common tactic in drug discovery to enhance a compound's stability and duration of action. bohrium.comtandfonline.com

Fluorine is the most electronegative element, which leads to a significant polarization of the C-F bond. numberanalytics.comtandfonline.com This electronic effect can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn can influence a molecule's pharmacokinetic properties and binding affinity to biological targets. bohrium.comacs.org The incorporation of fluorine can also alter a molecule's lipophilicity. bohrium.commdpi.com While replacing a hydrogen atom with fluorine can slightly increase lipophilicity, the effect can be strategically used to fine-tune a molecule's ability to permeate biological membranes. tandfonline.commdpi.com

The small van der Waals radius of fluorine (1.47 Å), which is comparable to that of hydrogen (1.20 Å), means that fluorine can often be substituted for hydrogen without causing significant steric hindrance. chimia.chtandfonline.comacs.org This allows chemists to modify electronic properties with minimal structural disruption, making fluorine a valuable bioisostere for hydrogen. tandfonline.com These combined properties have led to the widespread use of fluorinated compounds in various fields, as detailed in the table below.

Field of ApplicationExamples of Fluorinated Compound Utility
Pharmaceuticals Approximately 20% of all pharmaceuticals are organofluorine compounds, including antidepressants, anti-inflammatory drugs, and antibiotics. taylorandfrancis.comalfa-chemistry.com
Agrochemicals An estimated 30-40% of agrochemicals contain fluorine, contributing to their potency and stability. alfa-chemistry.com
Materials Science Fluoropolymers like Polytetrafluoroethylene (PTFE) are known for their chemical resistance and low friction properties. taylorandfrancis.com Fluorinated molecules are also used in liquid crystal displays and specialty lubricants. alfa-chemistry.comnih.gov
Catalysis Fluorinated substituents can enhance the Lewis acidity of metal centers in catalysts, and reagents like triflic acid are staples in organic synthesis. wikipedia.org

The Thiazole Moiety in Chemical Research: Structural Relevance and Diverse Roles

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. nih.govnih.gov Its structural and electronic properties contribute to its wide-ranging applications.

Thiazole is an aromatic ring system, with pi (π) electrons delocalized across the ring. nih.govresearchgate.net This aromaticity confers stability to the molecule. nbinno.com The presence of both a sulfur and a nitrogen atom creates a unique electronic distribution, making the ring susceptible to various chemical transformations, including electrophilic and nucleophilic substitution reactions. nih.govpharmaguideline.com The proton at the C2 position of the thiazole ring is notably acidic, allowing for deprotonation and subsequent functionalization at this site. nih.govpharmaguideline.com

A variety of synthetic methods have been developed to construct the thiazole core, the most prominent being the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govbepls.comwikipedia.org Other classical methods include the Cook-Heilbron and Gabriel syntheses. bepls.comwikipedia.org More contemporary, environmentally benign approaches utilizing microwave assistance or green solvents have also been developed. bepls.com

The thiazole moiety is a key component in numerous biologically active compounds and natural products, including Vitamin B1 (thiamine). wikipedia.org Its ability to engage in various non-covalent interactions makes it a valuable pharmacophore. nih.govresearchgate.net Consequently, thiazole derivatives have found application in a wide array of therapeutic areas. nih.govnih.gov The significance of this scaffold is underscored by its presence in over 18 FDA-approved drugs. nih.govresearchgate.net

Therapeutic AreaRole of the Thiazole Moiety
Anticancer Thiazole-containing compounds have been investigated for their ability to inhibit various cancer cell lines. nih.gov
Antimicrobial The thiazole ring is a core component of many antibacterial and antifungal agents, including some penicillin derivatives. nih.gov
Anti-inflammatory Certain thiazole derivatives, such as the non-steroidal anti-inflammatory drug Meloxicam, exhibit potent anti-inflammatory properties. wikipedia.org
Antidiabetic Thiazole-based compounds have been explored for their potential in managing diabetes. nih.govacs.org

Structural Features and Stereochemical Considerations of 2 Fluoro 2 Thiazol 5 Yl Acetic Acid

The structure of 2-Fluoro-2-(thiazol-5-yl)acetic acid (C₅H₄FNO₂S) is characterized by the direct attachment of a fluorinated acetic acid group to the C5 position of a thiazole (B1198619) ring. bldpharm.com This arrangement combines the key features discussed previously and introduces important stereochemical aspects.

The central feature of the molecule is the chiral carbon atom at the alpha position (C2) of the acetic acid moiety. This carbon is bonded to four different substituents: a fluorine atom, a hydrogen atom, a carboxyl group (-COOH), and a thiazol-5-yl group. The presence of this stereocenter means the compound can exist as a pair of enantiomers, (R)-2-Fluoro-2-(thiazol-5-yl)acetic acid and (S)-2-Fluoro-2-(thiazol-5-yl)acetic acid.

The stereochemistry at this alpha-fluoro position is critical, as enantiomers of a chiral molecule often exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors. The synthesis of such α-fluoro carboxylic acids often presents challenges, requiring stereoselective methods to obtain enantiomerically pure forms. organic-chemistry.org Enzymatic resolution is one technique that has been successfully applied to separate enantiomers of fluorinated arylcarboxylic acids. mdpi.comresearchgate.net

The electronic properties of the molecule are heavily influenced by both the fluorine atom and the thiazole ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog. The thiazole ring also influences the electronic nature of the adjacent chiral center.

Overview of Research Paradigms and Objectives for the Compound Class

General Principles of α-Fluoroacetic Acid Synthesis

The introduction of a fluorine atom at the α-position to a carbonyl group is a well-established yet challenging transformation. The primary approaches for synthesizing α-fluoroacetic acids and their ester derivatives can be broadly categorized into nucleophilic and electrophilic fluorination methods. acs.org

Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group at the α-position with a fluoride (B91410) ion source, such as potassium fluoride (KF). To enhance the low nucleophilicity of fluoride, phase-transfer catalysts or specialized promoters are often employed. thieme-connect.comorganic-chemistry.org However, this method can be complicated by competing elimination reactions and the need for activated substrates. organic-chemistry.org

Electrophilic Fluorination: This is the more common approach and relies on the reaction of an enolate or its equivalent (e.g., a ketene (B1206846) silyl (B83357) acetal) with an electrophilic fluorine source ("F+"). rsc.org A variety of electrophilic fluorinating reagents have been developed, with N-fluorosulfonimides, such as N-Fluorobenzenesulfonimide (NFSI), and Selectfluor® being the most widely used due to their stability and reactivity. nih.govacs.org The general process involves deprotonation of an α-carbonyl C-H bond with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures, followed by quenching the resulting enolate with the fluorinating agent. researchgate.net A divergent strategy has also been developed where the choice between decarboxylative fluorination and α-fluorination of phenylacetic acid derivatives is controlled by the reaction conditions (aqueous vs. non-aqueous). organic-chemistry.org

A silver-catalyzed decarboxylative fluorination of malonic acid derivatives provides another route, offering tunable chemoselectivity for producing either gem-difluoroalkanes or α-fluorocarboxylic acids. organic-chemistry.org

Fluorination MethodFluorine SourceSubstrateKey Features
Electrophilic FluorinationSelectfluor®, NFSICarbonyl EnolatesMost common method; mild conditions. nih.govacs.org
Nucleophilic FluorinationPotassium Fluoride (KF)α-Halo EstersRequires promoters; risk of elimination. organic-chemistry.org
Decarboxylative FluorinationSelectfluor® / Ag CatalystMalonic AcidsTunable chemoselectivity. organic-chemistry.org
From Ketene AcetalsAcetyl Hypofluorite (AcOF)Ketene AcetalsCircumvents elimination and rearrangement issues. organic-chemistry.org

Strategies for Thiazole Ring Construction and Functionalization

The thiazole ring is a key heterocyclic motif present in numerous natural products and pharmaceuticals, including Vitamin B1. chemicalbook.comnih.gov Its synthesis and subsequent functionalization are critical for preparing the target molecule.

Thiazole Ring Construction: Several named reactions are cornerstones of thiazole synthesis. nih.gov

Hantzsch Thiazole Synthesis: This is arguably the most fundamental and widely used method. It involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea. chemicalbook.comwikipedia.orgnih.gov This reaction provides a direct and versatile route to a wide range of substituted thiazoles. researchgate.net

Cook-Heilbron Synthesis: This method produces 5-amino-thiazole derivatives through the reaction of an α-aminonitrile with carbon disulfide. wikipedia.orgnih.gov

Robinson-Gabriel Synthesis: This pathway involves the cyclization of α-acylamino-ketones, typically using a dehydrating agent like phosphorus pentasulfide. nih.gov

Functionalization of the Thiazole Ring: The reactivity of the thiazole ring is dictated by its electronic structure. The C5 position is electron-rich and thus the primary site for electrophilic substitution, while the C2 position is electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases. chemicalbook.comnumberanalytics.com

Electrophilic Substitution: Reactions such as halogenation (using NBS or NCS), nitration, and Friedel-Crafts acylation typically occur at the C5 position. numberanalytics.com

Metal-Catalyzed Cross-Coupling: For C-C bond formation, palladium-catalyzed reactions like the Suzuki-Miyaura (using thiazole boronic acids) and Stille (using thiazole stannanes) couplings are powerful tools for functionalizing pre-formed thiazole rings. numberanalytics.com

Deprotonation at C2: The proton at the C2 position is acidic and can be removed by a strong base to form a stabilized ylide, which can then react with various electrophiles. wikipedia.org

Synthesis MethodReactantsProduct TypeReference
Hantzsch Synthesisα-Haloketone + ThioamideSubstituted Thiazoles chemicalbook.comnih.gov
Cook-Heilbron Synthesisα-Aminonitrile + CS₂5-Aminothiazoles wikipedia.orgnih.gov
Robinson-Gabriel Synthesisα-Acylamino-ketoneSubstituted Thiazoles nih.gov

Racemic Synthesis Approaches to this compound

A racemic synthesis of the title compound can be envisioned through several logical pathways, primarily involving either the late-stage fluorination of a pre-formed thiazole acetic acid derivative or the construction of the thiazole ring onto a fluorinated building block.

A highly convergent and efficient strategy involves constructing the thiazole ring with the α-fluoroacetate moiety already installed. This approach, based on the Hantzsch synthesis, would utilize a fluorinated α-halocarbonyl equivalent as a key precursor.

Key Precursors for Hantzsch-type Synthesis:

Thioformamide: Serves as the N=C-S fragment for the thiazole ring.

Ethyl 4-bromo-2-fluoro-3-oxobutanoate: This is a critical precursor that contains the α-fluoro ester functionality and the α-haloketone required for the Hantzsch cyclization. It can be prepared from ethyl 2-fluoroacetoacetate.

An alternative route involves the α-fluorination of a 2-(thiazol-5-yl)acetate precursor.

Key Precursors for Late-Stage Fluorination:

Ethyl 2-(thiazol-5-yl)acetate: This intermediate can be synthesized from commercially available starting materials like ethyl 3-bromo-2-oxopropanoate.

Electrophilic Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a suitable choice for this transformation. nih.gov

Strong Base: A non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or LDA is required to generate the enolate.

For a late-stage fluorination approach starting from ethyl 2-(thiazol-5-yl)acetate, the optimization of the fluorination step is paramount to achieving a good yield and minimizing side reactions.

The reaction involves the generation of the ester enolate followed by trapping with NFSI. Several parameters must be carefully controlled:

Base: The choice of base is critical. LiHMDS is often preferred as it is highly soluble in common ethereal solvents even at low temperatures. The stoichiometry must be precise to ensure complete enolate formation without promoting side reactions.

Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a standard solvent for enolate chemistry, as it is aprotic and has good solvating properties at low temperatures.

Temperature: The reaction must be conducted at low temperatures, typically -78 °C, to ensure kinetic control, maintain the stability of the enolate, and maximize selectivity. researchgate.net

Reaction Quench: After the addition of the fluorinating agent, the reaction is typically quenched with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

The final step is the saponification of the resulting ethyl 2-fluoro-2-(thiazol-5-yl)acetate to the desired carboxylic acid. This is commonly achieved under basic conditions (e.g., using lithium hydroxide (B78521) in a THF/water mixture) followed by acidic workup.

Optimization of the α-Fluorination Reaction
ParameterConditionRationale
BaseLiHMDS or LDAStrong, non-nucleophilic base for efficient enolate formation.
Fluorinating AgentNFSIEffective electrophilic fluorine source with good handling properties. nih.gov
SolventAnhydrous THFAprotic solvent suitable for low-temperature enolate chemistry.
Temperature-78 °CEnsures kinetic control and stability of the enolate intermediate. researchgate.net

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure α-fluoro-α-aryl acetic acids is of high importance, as the biological activity often resides in a single enantiomer. Chiral auxiliary-mediated synthesis is a robust and reliable method for controlling stereochemistry. scielo.org.mx

This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective transformation. numberanalytics.com After the key stereocenter is set, the auxiliary is cleaved to yield the enantiopure product. Evans' oxazolidinone auxiliaries are among the most successful and widely used for this purpose. researchgate.net

A potential asymmetric synthesis of this compound using this approach would proceed via the following steps:

Acylation of the Chiral Auxiliary: 2-(Thiazol-5-yl)acetic acid is first converted to its acid chloride (e.g., using oxalyl chloride). This activated species is then reacted with a deprotonated chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form the N-acyl oxazolidinone adduct.

Diastereoselective Enolization and Fluorination: The N-acyl oxazolidinone is treated with a strong base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) to form a stereochemically defined Z-enolate. The chiral auxiliary effectively shields one face of the enolate. Subsequent reaction with an electrophilic fluorinating agent like NFSI occurs from the less sterically hindered face, resulting in the formation of one diastereomer in high excess. researchgate.net

Cleavage of the Auxiliary: The final step is the removal of the chiral auxiliary to release the enantiopure α-fluoro acid. A standard method for this cleavage is hydrolysis with a mixture of lithium hydroxide and hydrogen peroxide, which yields the target acid and allows for the recovery of the valuable auxiliary. scielo.org.mx

The high degree of stereocontrol is attributed to the well-defined conformation of the enolate-auxiliary complex, which directs the incoming electrophile. numberanalytics.com The choice of auxiliary, base, and reaction conditions are all crucial factors in maximizing the diastereoselectivity of the fluorination step. numberanalytics.com

Asymmetric Catalysis in α-Fluorination and α-Thiazolylation Reactions

The direct installation of a fluorine atom to create a chiral center is a primary strategy for synthesizing enantiomerically enriched α-fluoro compounds. This is typically achieved through the asymmetric α-fluorination of a precursor carbonyl compound, such as an ester, amide, or aldehyde, rather than through α-thiazolylation. The thiazole moiety is generally incorporated into the substrate prior to the key fluorination step. Both metal-based and organocatalytic systems have been developed for this purpose.

Metal Catalysis: Transition metal complexes featuring chiral ligands are effective for the enantioselective fluorination of α-aryl acetic acid derivatives. For instance, a catalytic system comprising Nickel(II) chloride (NiCl₂), a chiral BINAP ligand, a silyl triflate (R₃SiOTf), and a mild base like 2,6-lutidine has been successfully employed for the asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov This method relies on the formation of a chiral nickel enolate, which is then attacked by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The chiral ligand environment dictates the facial selectivity of the fluorinating agent's approach, leading to high enantioselectivity.

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric transformations. Chiral N-heterocyclic carbenes (NHCs) can catalyze the fluorination of aliphatic and α-chloro aldehydes, generating azolium enolates as key intermediates. nih.gov These enolates react with electrophilic fluorinating agents to produce a variety of α-fluoro carbonyl compounds, including esters and amides, with excellent enantioselectivity. nih.gov Another prominent organocatalytic strategy involves the use of chiral hydrogen-bonding catalysts, such as chiral bis-urea derivatives. digitellinc.com These catalysts can solubilize and activate inorganic fluoride salts (e.g., KF) and engage in ion-pairing interactions with electrophiles, facilitating asymmetric fluorination under phase-transfer conditions. digitellinc.comresearchgate.net

Below is a summary of representative catalytic systems used for the asymmetric α-fluorination of compounds analogous to the precursors of this compound.

Catalyst SystemSubstrate TypeFluorinating AgentYield (%)Enantiomeric Excess (ee, %)Reference
NiCl₂-(S)-BINAP / TMSOTf / 2,6-Lutidineα-Aryl Acetic Acid DerivativeNFSIUp to 95%Up to 98% nih.gov
Chiral N-Heterocyclic Carbene (NHC)Aliphatic AldehydeN-Fluorobenzenesulfonimide (NFSI)Good to ExcellentUp to 99% nih.gov
Chiral Bis-Urea (HB-PTC)Meso-episulfonium ionPotassium Fluoride (KF)HighHigh digitellinc.com

Diastereoselective and Enantioselective Reaction Pathways

Beyond catalyst-controlled enantioselective reactions, substrate-controlled diastereoselective methods offer another robust avenue for establishing the desired stereochemistry. These pathways often involve the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

Diastereoselective Pathways via Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that, when attached to a prochiral substrate, biases the approach of reagents to one of the two diastereotopic faces. For the synthesis of α-fluoro acids, a common approach involves attaching a chiral auxiliary to a precursor like thiazol-5-yl acetic acid to form a chiral amide. Deprotonation of this amide generates a stereochemically defined enolate, which is held in a rigid conformation by the auxiliary. Subsequent reaction with an electrophilic fluorinating agent proceeds with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched α-fluoro carboxylic acid.

Fluorinated oxazolidines (FOX) and pseudoephenamine are examples of highly effective chiral auxiliaries. cyu.frnih.gov They have demonstrated remarkable stereocontrol in the alkylation and fluorination of amide enolates, including those that form quaternary carbon centers. cyu.frnih.gov The high crystallinity often observed in amides derived from these auxiliaries facilitates purification by recrystallization. nih.gov

Enantioselective Pathways: As discussed in the previous section, enantioselective pathways utilize a chiral catalyst to directly transform a prochiral substrate into a chiral product. These methods are often more atom-economical than using chiral auxiliaries, as they avoid the steps of attaching and removing the auxiliary group. Organocatalytic methods, in particular, have seen significant development. For example, the enantioselective α-fluorination of aldehydes can be achieved with high fidelity using catalysts like the Jørgensen–Hayashi catalyst, even with challenging α-branched substrates. researchgate.net Such methods can involve a kinetic resolution of the starting material, further enhancing the enantiopurity of the product. researchgate.net

Resolution Techniques for Chiral Separation

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound, a resolution step is required to separate the enantiomers. Common techniques include classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution: This method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). mdpi.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the resolving agent and yield the corresponding pure enantiomer of the carboxylic acid. The success of this technique depends on the availability of a suitable chiral resolving agent and the differential solubility of the resulting salts.

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for chiral separation. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. For resolving α-fluoro carboxylic acids, a common strategy is the lipase-catalyzed hydrolysis of the corresponding racemic ester. mdpi.comresearchgate.net For example, a lipase (B570770) from Burkholderia cepacia can selectively hydrolyze the (S)-ester to the (S)-carboxylic acid, leaving the (R)-ester unreacted. mdpi.com The resulting mixture of the (S)-acid and (R)-ester can then be easily separated. This method provides access to both enantiomers in high enantiomeric purity. mdpi.comresearchgate.netnih.gov

Resolution MethodResolving Agent / CatalystSubstrate TypePrinciple of SeparationReference
Classical ResolutionChiral Amines (e.g., Brucine, Strychnine, Quinine)Racemic Carboxylic AcidsFormation and fractional crystallization of diastereomeric salts. mdpi.com
Enzymatic Kinetic ResolutionLipases (e.g., from Burkholderia sp., Amano PS)Racemic EstersEnzyme selectively hydrolyzes one ester enantiomer to the acid. mdpi.comresearchgate.netnih.gov
Enzymatic Kinetic ResolutionImmobilized LipaseRacemic AminesEnzyme selectively acylates one amine enantiomer. tuhh.de

Implementation of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a complex molecule like this compound can benefit significantly from the implementation of these principles.

Key green chemistry considerations include:

Catalysis: Using catalytic methods (both metal-based and organocatalytic) instead of stoichiometric reagents improves atom economy and reduces waste. nih.govnih.gov Catalysts are used in small amounts and can often be recycled and reused.

Safer Solvents and Reagents: The ideal synthesis would use non-toxic, environmentally benign solvents, such as water or ethanol, where possible. Research into performing fluorination reactions in aqueous media is an active area. acs.org Furthermore, replacing hazardous fluorinating agents with safer alternatives is a key goal.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalytic methods are generally superior to resolution techniques in this regard, as resolution inherently discards at least 50% of the material unless the unwanted enantiomer can be racemized and recycled.

Energy Efficiency: Employing energy-efficient techniques, such as microwave irradiation or ultrasound-assisted synthesis, can shorten reaction times and reduce energy consumption. These methods have been successfully applied to the synthesis of thiazole derivatives.

Use of Renewable Feedstocks & Biocatalysis: The use of enzymes, as seen in enzymatic resolution, is a cornerstone of green chemistry. mdpi.comresearchgate.net Enzymes operate under mild conditions (room temperature, neutral pH) in aqueous environments and are highly selective, reducing the need for protecting groups and minimizing byproduct formation.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Design a synthesis that minimizes waste generation from the outset.
Atom Economy Utilize asymmetric catalysis to avoid the 50% theoretical waste of chiral resolution.
Less Hazardous Chemical Syntheses Replace hazardous fluorinating agents with safer alternatives like KF where feasible.
Designing Safer Chemicals (Not directly applicable to synthesis, but to product design).
Safer Solvents and Auxiliaries Use water, ethanol, or other green solvents; minimize use of chlorinated solvents.
Design for Energy Efficiency Employ microwave or ultrasound-assisted reactions to reduce reaction times and energy input.
Use of Renewable Feedstocks Utilize bio-derived starting materials or solvents when possible.
Reduce Derivatives Use highly selective catalysts (e.g., enzymes) to avoid the need for protecting groups.
Catalysis Prefer catalytic (organocatalytic, biocatalytic, metal) over stoichiometric reagents.

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, sustainable, and environmentally responsible.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization through several classical organic reactions.

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common derivatives in medicinal chemistry. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Esterification is commonly achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) also facilitates the direct formation of esters from the carboxylic acid and an alcohol.

Amidation follows a similar strategy. The reaction of this compound with a primary or secondary amine is facilitated by peptide coupling agents (e.g., HATU, HOBt/EDC) to form the corresponding amide bond. Alternatively, the conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly reactive intermediate that readily reacts with amines to yield the desired amide derivatives.

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents Product
Esterification R-OH, H⁺ (cat.) or SOCl₂, then R-OH 2-Fluoro-2-(thiazol-5-yl)acetate ester
Amidation R¹R²-NH, EDC, HOBt or (COCl)₂, then R¹R²-NH N-substituted-2-Fluoro-2-(thiazol-5-yl)acetamide

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, reducing the carboxylic acid to 2-Fluoro-2-(thiazol-5-yl)ethanol. libretexts.orgchemguide.co.uk The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk The mechanism involves the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is a potential transformation, although it can be challenging for simple carboxylic acids. For α-fluoro carboxylic acids, decarboxylation can be induced under specific conditions, such as photoredox catalysis. nih.gov The stability of the resulting carbanion or radical intermediate at the α-position influences the feasibility of this reaction. While β-keto acids undergo thermal decarboxylation readily through a cyclic six-membered transition state, α-heteroaryl acetic acids require more forcing conditions or specific catalytic systems to facilitate the loss of CO₂. masterorganicchemistry.comyoutube.com

Modifications and Functionalization of the Thiazole Heterocycle

The aromatic thiazole ring possesses its own distinct reactivity, which is influenced by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom.

The electron density distribution in the thiazole ring dictates the position of electrophilic attack. Calculations and experimental evidence show that the C5 position is the most electron-rich and, therefore, the most reactive site for electrophilic aromatic substitution. wikipedia.orgchemicalbook.comresearchgate.net However, in this compound, the C5 position is already substituted. This existing substitution, coupled with the electron-withdrawing nature of the attached fluoroacetic acid side chain, deactivates the thiazole ring towards further electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts acylation on the thiazole ring are therefore expected to be difficult and would require harsh reaction conditions, if they proceed at all. pharmaguideline.comnumberanalytics.com

In contrast to its deactivation towards electrophiles, the thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position. chemicalbook.compharmaguideline.com The C2 carbon is the most electron-deficient position in the ring due to its proximity to both the electronegative nitrogen and sulfur atoms. pharmaguideline.com This makes the proton at C2 relatively acidic, allowing for deprotonation by strong bases like organolithium reagents (e.g., n-butyllithium). wikipedia.orgpharmaguideline.com The resulting 2-lithiothiazole intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at the C2 position. This pathway offers a key strategy for the functionalization of the thiazole scaffold in this molecule.

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

The synthesis and derivatization of this compound involve a series of complex chemical transformations. Mechanistic investigations, often supported by computational studies on analogous systems, provide critical insights into the reaction pathways, intermediates, and transition states that govern the formation and reactivity of this compound. While specific mechanistic studies for this exact molecule are not extensively documented in publicly available literature, plausible mechanisms can be elucidated based on well-established principles of organic chemistry and studies of similar compounds.

Plausible Synthetic Mechanisms

A likely synthetic route to this compound involves the initial construction of the thiazole ring, followed by the introduction of the fluorine atom and subsequent hydrolysis to the carboxylic acid. The Hantzsch thiazole synthesis is a foundational method for forming the thiazole core. nih.govchemhelpasap.commdpi.com

Hantzsch Thiazole Synthesis of a Precursor Ester:

A plausible precursor, ethyl 2-(thiazol-5-yl)-2-oxoacetate, can be synthesized via a Hantzsch-type reaction between a thioamide, such as thioformamide, and an α-halo-β-ketoester, like diethyl 2-chloro-3-oxosuccinate. The mechanism for this transformation is generally understood to proceed through the following key steps nih.govresearchgate.net:

Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the carbon atom bearing the halogen in the α-halo-β-ketoester. This initial step is typically an SN2 reaction, leading to the formation of an S-alkylated intermediate. chemhelpasap.com

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative. nih.gov

Dehydration: The hydroxythiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to yield the aromatic thiazole ring. This final step is the driving force for the reaction, leading to a stable aromatic system.

Electrophilic Fluorination:

The introduction of the fluorine atom at the α-position can be achieved through electrophilic fluorination of the corresponding ketoester precursor, ethyl 2-(thiazol-5-yl)-2-oxoacetate, or its enol/enolate form. Reagents such as Selectfluor (F-TEDA-BF4) are commonly employed for such transformations. core.ac.ukalfa-chemistry.com The mechanism is a subject of some debate but is often considered to proceed via a polar two-electron process. core.ac.ukwikipedia.org

The proposed mechanism involves:

Enolization: The ketoester tautomerizes to its enol form, a process that can be catalyzed by acid or base.

Nucleophilic Attack on Fluorine: The electron-rich double bond of the enol attacks the electrophilic fluorine atom of the N-F reagent. alfa-chemistry.com This is the fluorine transfer step.

Formation of a Cationic Intermediate: This attack generates a transient, oxygen-stabilized carbocation intermediate. The stability of this intermediate is crucial for the reaction to proceed efficiently. core.ac.uk

Loss of a Proton: Subsequent loss of a proton from the hydroxyl group of the intermediate regenerates the carbonyl group and yields the α-fluorinated product, ethyl 2-fluoro-2-(thiazol-5-yl)-2-oxoacetate.

Hydrolysis to the Carboxylic Acid:

The final step would be the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions. The mechanism of ester hydrolysis is a well-established process involving nucleophilic acyl substitution.

Alternative Mechanistic Pathways:

An alternative approach could involve the synthesis of a fluorinated building block first, followed by the construction of the thiazole ring. For example, the reaction of a fluorinated α-haloketone with a thioamide could also lead to the desired thiazole structure. The choice of synthetic strategy would likely depend on the availability and stability of the starting materials and intermediates.

Mechanistic Aspects of Derivatization

The primary sites for derivatization on this compound are the carboxylic acid group and potentially the thiazole ring itself, although the latter is generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen and sulfur atoms.

Esterification and Amidation:

The carboxylic acid moiety can undergo standard derivatization reactions such as esterification and amidation. jackwestin.com The mechanism for these transformations typically involves the activation of the carboxyl group to enhance its electrophilicity.

Fischer Esterification: In the presence of an alcohol and a strong acid catalyst, the carboxylic acid is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates water to form the ester. jackwestin.com

Amidation: The formation of amides usually requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to convert the carboxylic acid into a better leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl carbon.

The presence of the α-fluoro substituent can influence the reactivity of the carboxylic acid. The electron-withdrawing nature of fluorine can slightly increase the acidity of the carboxylic acid proton and may affect the stability of intermediates in the derivatization reactions.

Computational Insights into Reactivity

Such studies on analogous systems can provide valuable data:

Atomic Charges: The calculated natural charges can indicate the most electrophilic and nucleophilic sites within the molecule, predicting the likely points of attack for reagents.

Frontier Orbitals: The distribution and energies of the HOMO and LUMO can provide insights into the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor.

Transition State Analysis: For proposed reaction mechanisms, computational modeling can be used to locate transition state structures and calculate their activation energies. This allows for a comparison of different possible pathways and a prediction of the most likely reaction mechanism.

The table below presents hypothetical data based on typical computational studies of related heterocyclic compounds to illustrate the type of information that can be obtained.

ParameterHypothetical Value/DescriptionMechanistic Implication
Natural Charge on Thiazole Sulfur +0.55 eIndicates an electropositive sulfur atom, influencing the overall aromaticity and reactivity of the ring.
Natural Charge on Carbonyl Carbon +0.75 eConfirms the high electrophilicity of this carbon, making it the primary site for nucleophilic attack in derivatization reactions.
LUMO Energy -1.2 eVA low-lying LUMO suggests the molecule can act as an electrophile, consistent with the reactivity of the carbonyl group.
Activation Energy for Hantzsch Cyclization 15-20 kcal/molA relatively low activation energy would support the favorability of the intramolecular cyclization step in the synthesis.
Activation Energy for Dehydration 10-15 kcal/molA lower activation energy for dehydration compared to the reverse reaction would indicate that the formation of the aromatic thiazole ring is thermodynamically driven.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number, chemical environment, and neighboring protons for all hydrogen atoms in a molecule. In the structure of this compound, distinct signals are expected for the protons on the thiazole ring, the methine proton, and the carboxylic acid proton.

The thiazole ring protons typically appear in the aromatic region of the spectrum. For instance, in related thiazole derivatives, signals for thiazole ring protons are observed between δ 6.64 and 8.56 ppm. mdpi.com The proton at position 2 of the thiazole ring (H2) is expected to be a singlet, while the proton at position 4 (H4) would also appear as a singlet, though their precise chemical shifts would be influenced by the substitution at position 5.

The methine proton (CH-F) adjacent to the fluorine atom is expected to appear as a doublet due to coupling with the neighboring fluorine atom (²JH-F). The chemical shift of this proton is influenced by the electronegative fluorine and the adjacent thiazole and carboxylic acid groups. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and its signal is exchangeable with deuterium (B1214612) oxide (D₂O). ijirset.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)
H2 (Thiazole)~8.5 - 9.0Singlet (s)-
H4 (Thiazole)~7.5 - 8.0Singlet (s)-
CH (α-carbon)~5.5 - 6.5Doublet (d)²JH-F ≈ 45-55 Hz
COOH>10.0Broad Singlet (br s)-

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the thiazole ring, and the α-carbon bonded to fluorine.

The carbonyl carbon (-COOH) of the carboxylic acid typically resonates at a downfield chemical shift, generally in the range of δ 165-185 ppm. nih.gov The carbons of the thiazole ring have characteristic chemical shifts; for example, in various thiazole derivatives, these signals appear between δ 102 and 173 ppm. mdpi.comniscpr.res.in The α-carbon, directly attached to the fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. This coupling is a key diagnostic feature for identifying fluorinated carbons. The chemical shift of this carbon is significantly influenced by the electronegative fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C=O (Carboxyl)~170 - 180Singlet (s)
C2 (Thiazole)~150 - 155Singlet (s)
C4 (Thiazole)~140 - 145Singlet (s)
C5 (Thiazole)~125 - 135Doublet (d)
CH-F (α-carbon)~85 - 95Doublet (d)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of ½ and a high natural abundance, making this technique particularly informative. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. researchgate.net For this compound, the single fluorine atom would give rise to one signal in the ¹⁹F NMR spectrum.

This signal would appear as a doublet due to coupling with the adjacent methine proton (²JF-H). The chemical shift range for fluorine in organic molecules is broad, but for a fluorine atom attached to a secondary carbon adjacent to a carboxylic acid, the resonance is expected in a specific region. nih.gov The precise chemical shift provides a sensitive probe of the local molecular environment. researchgate.net The lack of other signals simplifies the spectrum, making it a powerful tool for purity determination and structural confirmation of fluorinated pharmaceuticals. nih.gov

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the complete molecular structure, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For a derivative of this compound with substituents on the thiazole ring, COSY would reveal the connectivity between adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signal for the α-carbon to its corresponding carbon signal and to assign the protons of the thiazole ring to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of more complex derivatives.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

For this compound (C₅H₄FNO₂S), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the experimentally measured mass to the calculated mass with high precision.

The fragmentation pattern observed in the mass spectrum upon ionization provides a molecular fingerprint. For thiazole derivatives, characteristic fragmentation pathways often involve the cleavage of bonds within the thiazole ring. nih.gov For this compound, key fragmentation events would likely include:

Loss of the carboxylic acid group (-COOH) as CO₂ and H.

Cleavage of the C-C bond between the α-carbon and the thiazole ring.

Fragmentation of the thiazole ring itself.

Tandem MS (MS/MS) experiments can be performed on the molecular ion to further elucidate these fragmentation pathways and confirm the structural arrangement of the atoms. nih.govzsmu.edu.ua

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C-H (Thiazole Ring)Stretching~3100
C=O (Carboxylic Acid)Stretching1700 - 1725
C=N (Thiazole Ring)Stretching~1600 - 1650
C=C (Thiazole Ring)Stretching~1500 - 1590
C-FStretching1000 - 1100

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch confirms the presence of the carbonyl group. ijirset.com The C=N and C=C stretching vibrations are characteristic of the thiazole ring, researchgate.net and a distinct band in the 1000-1100 cm⁻¹ region would be indicative of the carbon-fluorine bond.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule and are powerful non-destructive tools for determining both enantiomeric purity and absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A non-zero ECD signal is only observed for chiral molecules containing a chromophore that absorbs light in the measured spectral region. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration.

For a molecule like this compound, the thiazole ring and the carboxylic acid group act as chromophores. The spatial arrangement of these groups around the chiral α-carbon dictates the sign and intensity of the observed Cotton effects. However, for conformationally flexible molecules, the interpretation of experimental ECD spectra can be complex.

A robust and widely adopted approach involves the combination of experimental ECD measurements with quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). This method allows for the theoretical prediction of ECD spectra for a given enantiomer. The absolute configuration is then assigned by comparing the experimentally measured spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.

The general workflow for determining the absolute configuration of a chiral compound like this compound using ECD and computational methods is outlined in the table below.

StepDescriptionKey Considerations
1. Conformational Analysis A thorough search for all possible low-energy conformers of the molecule is performed using molecular mechanics or semi-empirical methods.The conformational landscape can be significantly influenced by solvent effects, which should be considered in the calculations.
2. Geometry Optimization The geometries of the identified conformers are optimized at a higher level of theory, typically using Density Functional Theory (DFT).The choice of functional and basis set can impact the accuracy of the calculated energies and geometries.
3. ECD Spectrum Calculation The ECD spectra for each of the low-energy conformers are calculated using TD-DFT.The selection of an appropriate functional is crucial for accurate prediction of excitation energies and rotational strengths.
4. Boltzmann Averaging The calculated ECD spectra of the individual conformers are averaged based on their Boltzmann populations, which are determined from their relative free energies.This step is critical for conformationally flexible molecules, as the final spectrum is a weighted average of all contributing conformers.
5. Comparison with Experiment The final, Boltzmann-averaged theoretical ECD spectrum is compared with the experimentally measured spectrum.A high degree of similarity in the signs, positions, and relative intensities of the Cotton effects between the experimental and one of the calculated enantiomeric spectra allows for the assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve that shows a peak and a trough in the vicinity of a chromophore's absorption band is known as a Cotton effect curve. The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule.

While ORD and ECD are related phenomena (they can be interconverted through the Kronig-Kramers transforms), ECD is often preferred for stereochemical assignments due to its higher resolution and the fact that ECD bands are only observed within the absorption bands of chromophores, leading to simpler spectra. However, ORD can be a valuable complementary technique, and the specific rotation at a single wavelength (e.g., the sodium D-line at 589 nm) is a fundamental characteristic of a chiral compound.

For this compound, the ORD spectrum would be expected to exhibit a Cotton effect associated with the electronic transitions of the thiazole and carboxyl moieties. The analysis of this Cotton effect, in conjunction with empirical rules or computational predictions, can provide corroborating evidence for the assignment of absolute configuration.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice. For a chiral molecule, X-ray crystallography of a single crystal of one enantiomer allows for the unambiguous determination of its absolute configuration.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

While a crystal structure for this compound is not publicly available, the crystallographic data for a closely related compound, 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, provides a valuable example of the type of detailed structural information that can be obtained. nih.gov The analysis of such a structure reveals key details about the planarity of the thiazole ring, the orientation of the carboxylic acid group, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov

Below is a representative table of crystallographic data and selected bond lengths and angles that would be expected from an X-ray analysis of a thiazole carboxylic acid derivative.

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų) Value
Z (Molecules per unit cell) 4
Bond Length (Å) Angle Degrees (°)
S1-C2ValueC5-S1-C2Value
C2-N3ValueS1-C2-N3Value
N3-C4ValueC2-N3-C4Value
C4-C5ValueN3-C4-C5Value
C5-S1ValueC4-C5-S1Value
C5-C(carboxyl)ValueS1-C5-C(carboxyl)Value
C(carboxyl)-O1ValueO1-C(carboxyl)-O2Value
C(carboxyl)-O2Value

Note: The values in the tables above are placeholders and would be determined from the experimental X-ray diffraction data.

In the context of this compound, a crystal structure would definitively establish the relative and absolute stereochemistry at the α-carbon. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the dihedral angles between the thiazole ring and the carboxylic acid group, and the orientation of the fluorine atom. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Computational and Theoretical Studies on 2 Fluoro 2 Thiazol 5 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. researchgate.netnih.gov

For 2-Fluoro-2-(thiazol-5-yl)acetic acid, DFT calculations would be employed to determine its optimized molecular geometry and to compute a range of electronic properties. These properties are crucial for predicting the molecule's reactivity, stability, and spectroscopic characteristics. Key calculated parameters for related thiazole (B1198619) derivatives often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic or nucleophilic attack.

Note: The specific basis set and functional (e.g., B3LYP/6-311++G(d,p)) are chosen based on the system and desired accuracy. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are governed by its preferred three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.gov

The presence of a fluorine atom can significantly influence conformational preferences through stereoelectronic effects, such as the gauche effect, where a gauche conformation is favored over the anti-conformation due to stabilizing orbital interactions. nih.govnih.gov Studies on related acyclic α-fluoro motifs demonstrate that hyperconjugative interactions involving the C-F bond are crucial in determining molecular shape. nih.govresearchgate.net

A potential energy surface (PES) scan would be performed by systematically rotating the single bonds of the molecule (e.g., the C-C bond connecting the acetic acid moiety to the thiazole ring) and calculating the energy at each step. This process identifies energy minima, corresponding to stable conformers, and transition states, which are the energy maxima between conformers. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can elucidate the step-by-step mechanism of the chemical reactions used to synthesize this compound. While specific studies on this molecule's synthesis mechanism are not available, the general approach involves using quantum chemical methods to map out the reaction pathway.

This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. By calculating the energies of these species, the activation energy for each step can be determined, providing insights into the reaction kinetics and feasibility. Transition state structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com This level of analysis is crucial for optimizing reaction conditions and improving yields.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a biological target, typically a protein or nucleic acid, to form a stable complex. actascientific.com This method is central to drug discovery and helps in understanding the molecular basis of a compound's biological activity. researchgate.net

For this compound, docking studies would be performed against relevant biological targets to predict its binding mode and affinity. The process involves generating multiple conformations of the ligand and placing them within the active site of the receptor. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. nih.gov

Studies on other thiazole derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with target enzymes like dihydrofolate reductase (DHFR) or tubulin. researchgate.netarabjchem.org Such analyses would reveal the theoretical binding mode of this compound and predict its potential as an inhibitor. nih.govnih.gov

Table 2: Example of a Theoretical Molecular Docking Workflow

Step Description Software Example
1. Target Preparation Obtain 3D structure of the protein (e.g., from PDB), remove water, add hydrogens. AutoDock Tools
2. Ligand Preparation Generate a 3D structure of the ligand, assign charges, and define rotatable bonds. ChemDraw, Avogadro
3. Docking Simulation Run the docking algorithm to fit the ligand into the target's active site. AutoDock Vina, GOLD

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. imist.ma

A QSAR study involving this compound would require a dataset of structurally similar thiazole derivatives with measured biological activity (e.g., inhibitory concentration IC50). laccei.org For each molecule, a set of numerical descriptors representing its structural, physicochemical, and electronic properties would be calculated. These descriptors can include parameters like LogP (lipophilicity), molecular weight, and quantum chemically derived values like HOMO/LUMO energies. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. imist.malaccei.orgresearchgate.net A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired biological effect, thereby guiding the design of more potent molecules. researchgate.net

Applications of 2 Fluoro 2 Thiazol 5 Yl Acetic Acid in Advanced Chemical Synthesis and Research

As a Chiral Building Block for Stereoselective Synthesis of Complex Molecules

2-Fluoro-2-(thiazol-5-yl)acetic acid serves as a significant chiral building block in stereoselective synthesis. When resolved into its individual enantiomers, the carbon atom bonded to the fluorine, thiazole (B1198619) ring, and carboxylic acid becomes a stereocenter. This chiral center can be used to introduce asymmetry into a target molecule, guiding the formation of subsequent stereocenters in a controlled manner. This is crucial in the synthesis of natural products and pharmaceuticals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

The presence of the α-fluoro acid moiety is particularly important. The fluorine atom's high electronegativity and the stability of the carbon-fluorine bond can influence the reactivity and conformation of the molecule and its derivatives, providing a powerful tool for chemists to achieve high levels of stereoselectivity in complex synthetic pathways. The synthesis of α-fluoroalkyl-α-amino acids, for example, often relies on stereoselective methods where a chiral fluorinated precursor is key to establishing the final stereochemistry nih.gov.

Table 1: Key Structural Features for Chiral Synthesis

FeatureRole in Stereoselective Synthesis
Chiral Center The α-carbon, once resolved, provides a defined stereochemical starting point.
Fluorine Atom Influences electronic properties and steric hindrance, aiding in diastereoselective reactions.
Carboxylic Acid Offers a versatile handle for chemical transformations (e.g., amide coupling, reduction) without disturbing the chiral center.
Thiazole Ring Provides a rigid heterocyclic scaffold that can direct the approach of reagents in subsequent synthetic steps.

Scaffold for the Design and Synthesis of Novel Fluoro-Containing Heterocycles

The inherent structure of this compound makes it an ideal scaffold for constructing more complex, novel fluoro-containing heterocycles. Thiazole-containing compounds are widely found in both natural products and synthetic molecules and are known to possess a broad spectrum of bioactivities nih.govingentaconnect.com. The incorporation of fluorine into these heterocyclic systems can significantly enhance their pharmacological properties, including metabolic stability and binding affinity frontiersin.orgelsevierpure.comnih.gov.

Chemists can leverage the reactive sites on the molecule—the carboxylic acid and the thiazole ring—to build new ring systems. For example, the carboxylic acid can be converted into an amide, ester, or ketone, which can then undergo intramolecular cyclization reactions to form fused or spirocyclic systems. The development of new synthetic methods to access diverse thiazole derivatives is an active area of research, highlighting the importance of such scaffolds ingentaconnect.commdpi.com.

Table 2: Potential Synthetic Transformations for Novel Heterocycles

Functional GroupReaction TypePotential Outcome
Carboxylic Acid Amide coupling followed by intramolecular cyclizationFused bicyclic thiazole derivatives (e.g., thiazolopyrimidines)
Carboxylic Acid Reduction to alcohol, followed by substitution and cyclizationOxazine or other oxygen-containing heterocycles fused to the thiazole
Thiazole Ring Functionalization (e.g., bromination) followed by cross-coupling and cyclizationPolycyclic aromatic systems containing a fluorinated thiazole core
Combined Multi-component reactionsHighly substituted, complex fluoro-heterocyclic systems

Precursor in Medicinal Chemistry Research for Lead Compound Generation and Scaffold Exploration

In the field of medicinal chemistry, this compound is a valuable precursor for generating lead compounds and exploring new chemical scaffolds. The thiazole ring is considered a "privileged scaffold," meaning it is a common structural motif found in many biologically active compounds and approved drugs nih.govresearchgate.netmdpi.com. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties nih.govwisdomlib.org.

The combination of the thiazole ring with a fluorine atom and a carboxylic acid makes this molecule particularly attractive for fragment-based drug discovery (FBDD) acs.orgnih.gov. As a fragment, it can be screened for binding to biological targets. Once a hit is identified, the carboxylic acid provides a straightforward point for chemical modification, allowing chemists to "grow" the fragment into a more potent and selective lead compound nih.gov. The fluorine atom can enhance metabolic stability and binding affinity by forming favorable interactions with enzyme or receptor active sites acs.orgnih.gov. Research on related thiazole acetic acid derivatives has identified inhibitors of enzymes like heparanase, demonstrating the therapeutic potential of this molecular template nih.gov.

Table 3: Research on Biologically Active Thiazole Derivatives

Thiazole Derivative ClassBiological Target/ActivityTherapeutic Area
Furanylthiazole acetic acidsHeparanase Inhibition nih.govOncology, Angiogenesis
Aminothiazole derivativesAnticancer nih.govsemanticscholar.orgOncology
Hydrazinylthiazolesα-amylase Inhibition acs.orgnih.govDiabetes
Thiazole-based compoundsAntimicrobial, Antifungal nih.govnih.govresearchgate.netInfectious Diseases
ThiazolidinonesAnticonvulsant nih.govNeurology

Probes for Biological Mechanism Elucidation in in vitro or Theoretical Studies

This compound and its derivatives have significant potential as chemical probes for studying biological mechanisms, such as mapping enzyme active sites and characterizing receptor binding. The fluorine atom is a particularly powerful tool for this purpose due to its unique nuclear magnetic resonance (NMR) properties.

Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from a fluorinated probe is highly specific and free from background noise nih.govbeilstein-journals.org. The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment. Therefore, when a probe containing this molecule binds to a protein, changes in the ¹⁹F NMR signal can provide detailed information about the binding event, conformational changes in the protein, and the nature of the binding pocket acs.orgnih.govrsc.org. The carboxylic acid group can be used to attach other functionalities, such as a photoreactive group for covalent labeling of the target protein or a fluorescent tag for imaging applications.

Table 4: Strategies for Developing Probes from this compound

ModificationPurposeTechniqueInformation Gained
None (use as is) ¹⁹F NMR Reporter¹⁹F NMR SpectroscopyLigand binding, conformational changes, binding kinetics beilstein-journals.orgnih.gov
Attach Photoreactive Group Covalent LabelingPhotoaffinity Labeling, Mass SpectrometryIdentification of binding site residues
Attach Biotin/Affinity Tag Target Pull-DownAffinity ChromatographyIdentification of unknown protein targets
Attach Fluorophore Cellular ImagingFluorescence MicroscopySubcellular localization of the target protein

Potential as an Intermediate in Agrochemical Research and Advanced Material Science

The structural motifs present in this compound suggest its potential as an intermediate in the development of new agrochemicals and advanced materials.

In agrochemical research, the thiazole ring is a component of several commercially successful fungicides and herbicides wikipedia.orgnih.gov. The introduction of fluorine into agrochemicals is a well-established strategy to enhance their potency, selectivity, and metabolic stability, leading to more effective and environmentally safer products nih.govccspublishing.org.cnbanglajol.info. Therefore, this compound serves as a valuable starting material for the synthesis of novel fluorinated thiazole derivatives with potential applications as pesticides or herbicides.

In material science, heterocyclic compounds like thiazole are used in the synthesis of organic materials with interesting electronic and photophysical properties researchgate.net. They can be incorporated into polymers or used as building blocks for fluorescent dyes and materials for organic light-emitting devices (OLEDs). The fluorine atom can further tune these properties, for instance, by altering the material's electron affinity, stability, and solid-state packing.

Table 5: Applications of Thiazole Derivatives in Agrochemicals and Materials

FieldApplication AreaRole of Thiazole/Fluorine
Agrochemicals Fungicides (e.g., Thifluzamide) wikipedia.orgCore scaffold for biological activity
Agrochemicals HerbicidesEnhanced potency and metabolic stability from fluorine nih.govccspublishing.org.cn
Material Science Organic DyesChromophore unit researchgate.net
Material Science Organic Electronics (e.g., OLEDs)Component of fluorescent materials and charge-transport layers researchgate.net

Future Research Directions and Emerging Paradigms for 2 Fluoro 2 Thiazol 5 Yl Acetic Acid

Development of Novel and More Efficient Synthetic Pathways

While classical methods like the Hantzsch thiazole (B1198619) synthesis have been foundational, the future of synthesizing 2-Fluoro-2-(thiazol-5-yl)acetic acid and its derivatives lies in the adoption of more efficient, sustainable, and scalable methodologies. nih.govresearchgate.net The focus is shifting towards processes that offer higher yields, require shorter reaction times, and are more environmentally benign. bepls.com

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net

Catalyst Innovation: Research into novel catalysts, such as silica-supported tungstosilisic acid or recyclable green catalysts like DABCO, can facilitate reactions under milder conditions and allow for easier purification of the final products. bepls.com

Solvent-Free or Green Solvent Approaches: The use of water or polyethylene (B3416737) glycol (PEG) as reaction media, or conducting reactions under solvent-free conditions, aligns with the principles of green chemistry, reducing the environmental impact of the synthesis. bepls.com

These modern approaches promise to make the synthesis of complex thiazole derivatives more practical and cost-effective for both research and potential commercial-scale production.

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives
MethodologyKey AdvantagesPotential Application for this compoundReference
Conventional Hantzsch SynthesisWell-established, versatileBaseline method for synthesizing the core thiazole ring. nih.govresearchgate.net
Microwave-Assisted SynthesisRapid reaction times, improved yields, higher purityAccelerating the cyclization step to form the thiazole ring. researchgate.net
Green Catalysis (e.g., DABCO)Eco-friendly, recyclable, safe to handle, reduced reaction timeCatalyzing the condensation reaction with minimal environmental impact. bepls.com
Solvent-Free/Water-Based SynthesisEnvironmentally benign, simplified workupDeveloping a sustainable pathway for the synthesis of the scaffold. bepls.com

Exploration of Bioisosteric Analogues and Scaffold Diversification

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. For this compound, future research will involve the systematic replacement of the thiazole ring and the fluoroacetic acid moiety with various bioisosteres to explore new chemical space and modulate biological activity. nih.gov

Thiazole Ring Analogues: The thiazole core can be replaced with other five- or six-membered heterocyclic rings to alter electronic distribution, hydrogen bonding capacity, and metabolic stability. Potential bioisosteres include oxazoles, isothiazoles, thiadiazoles, pyrazoles, and pyridines. mdpi.com This diversification can lead to compounds with novel intellectual property and potentially improved target engagement or selectivity. nih.gov

Fluoroacetic Acid Moiety Analogues: The acidic group is often crucial for target interaction. Bioisosteric replacements for the carboxylic acid function include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can mimic the acidity and hydrogen bonding properties of the original acid while potentially improving cell permeability and metabolic stability. The fluorine atom itself enhances metabolic stability and binding affinity; its position and number could be varied to fine-tune these properties.

Scaffold Diversification: Beyond simple bioisosteric replacement, further diversification of the scaffold by adding various substituents at different positions on the thiazole ring is a promising avenue. This allows for a detailed exploration of structure-activity relationships (SAR), identifying which structural features are essential for the desired biological effect. nih.govresearchgate.net

Table 2: Potential Bioisosteric Replacements and Diversification Strategies
Original MoietyPotential BioisosteresRationale for ReplacementReference
1,3-Thiazole RingOxazole, Isothiazole, 1,2,4-Thiadiazole, Pyrazole, PyridineModulate electronics, solubility, metabolic stability, and hydrogen bonding capacity. nih.govmdpi.com
Carboxylic AcidTetrazole, Acylsulfonamide, Hydroxamic AcidMimic acidity and binding interactions while improving pharmacokinetic properties.
Fluorine AtomTrifluoromethyl group, other halogen atomsFine-tune lipophilicity, metabolic stability, and binding interactions.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages for the synthesis of complex molecules like this compound. uc.pt Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents or intermediates. nih.gov

The use of fluorinated gases as reagents, which can be challenging in batch reactions, becomes more manageable and efficient in a flow system due to superior gas-liquid mixing. rsc.org This could open new avenues for introducing fluoroalkyl groups into the thiazole scaffold.

Furthermore, coupling flow reactors with automated platforms allows for the rapid synthesis of large libraries of analogues. This high-throughput synthesis capability is invaluable for the extensive exploration of scaffold diversification and SAR studies. Automated purification and analysis can be integrated into the workflow, accelerating the entire discovery-and-development cycle from initial synthesis to biological screening.

Advanced Computational Methodologies for Prediction and Rational Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of novel compounds and the prediction of their properties before synthesis. researchgate.net For this compound, these methods can guide future research in several ways:

Molecular Docking: Docking studies can predict the binding modes and affinities of designed analogues with specific biological targets, such as enzymes or receptors. mdpi.com This helps prioritize which compounds are most likely to be active and should be synthesized.

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic properties of the molecule, such as its chemical reactivity, stability, and electrostatic potential. researchgate.netnih.gov This information is crucial for designing molecules with optimal electronic characteristics for target binding.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

In Silico ADME-Toxicity Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new derivatives. researchgate.net This early-stage assessment helps to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources.

By integrating these advanced computational methodologies, researchers can adopt a more targeted and efficient approach to designing the next generation of therapeutics based on the this compound scaffold.

Q & A

Basic: What are the established synthetic routes for 2-Fluoro-2-(thiazol-5-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from thiazole derivatives. A common approach includes:

  • Step 1: Alkylation or nucleophilic substitution to introduce the fluorine atom at the α-carbon of the acetic acid backbone. For example, fluorination via halogen exchange using KF or Selectfluor under anhydrous conditions (THF, 60–80°C) .
  • Step 2: Coupling the fluorinated acetic acid moiety to the thiazole ring via Suzuki-Miyaura cross-coupling or direct alkylation, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (NaHCO₃) in DMF at 80–100°C .
  • Optimization: Yields (30–48%) can be improved by controlling solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic signals: α-fluorine deshields the adjacent proton, resulting in a doublet of doublets (δ 4.8–5.2 ppm, J~47 Hz for F-CH₂). Thiazole protons appear as singlet(s) near δ 8.0–8.5 ppm .
    • ¹³C NMR: The fluorinated carbon (C-F) shows a triplet (~δ 90–95 ppm, J~165 Hz). Carboxylic acid carbon appears at δ 170–175 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ with m/z 190.01 (C₅H₃FNO₂S) and isotopic peaks for sulfur (³²S/³⁴S) .
  • X-ray Crystallography: SHELX software refines crystal structures, validating bond angles and fluorine positioning .

Advanced: How does the substitution pattern on the thiazole ring influence biological activity in fluorinated acetic acid derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Thiazole Substituents: Electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhance metabolic stability and receptor binding. For example, PPARγ agonist activity (EC₅₀ = 55 nM) is achieved with 4-methyl-2-(4-trifluoromethylphenyl)thiazole substituents .
  • Fluorine Position: α-Fluorination increases acidity (pKa ~2.5), improving membrane permeability. Replacing fluorine with hydrogen reduces potency by 10-fold in enzyme inhibition assays .
  • Comparative Data: Derivatives with pyrimidinylsulfanyl groups (e.g., 2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid) show lower binding affinity to mPGES-1 (IC₅₀ = 12 µM) compared to thiazole analogs, highlighting the thiazole ring’s role in target engagement .

Advanced: How are biological activities of this compound evaluated in drug discovery?

Methodological Answer:

  • PPAR Agonist Assays: Transient transfection of HEK293 cells with PPARγ luciferase reporters. EC₅₀ values are calculated from dose-response curves (0.1–10 µM). GW501516 (EC₅₀ = 10 nM) is a positive control .
  • Enzyme Inhibition (mPGES-1): Recombinant enzyme assays with PGE₂ quantification via ELISA. IC₅₀ values are determined using fluorinated derivatives (1–50 µM) and compared to non-fluorinated analogs .
  • Cellular Uptake Studies: Radiolabeled ([¹⁸F]) analogs track intracellular accumulation via scintillation counting, correlating with lipophilicity (logP ~1.8) .

Advanced: How can contradictions in biological activity data between similar derivatives be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Substituent Effects: For example, 2-(4-trifluoromethylphenyl)thiazole derivatives show PPARγ agonism, while pyrimidinylsulfanyl analogs lack activity due to steric hindrance. Molecular docking (AutoDock Vina) identifies key binding pocket interactions .
  • Assay Conditions: Variability in cell lines (e.g., HEK293 vs. HepG2) or buffer pH (affecting ionization of the carboxylic acid) alters results. Standardize protocols using control compounds and replicate experiments (n ≥ 3) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water (3:1 v/v) at 4°C to precipitate the product. Monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Column Chromatography: Silica gel (200–300 mesh) with gradient elution (5–20% ethyl acetate in hexane). Collect fractions showing a single spot on TLC .
  • Acid-Base Extraction: Adjust pH to 2–3 (HCl) to protonate the carboxylic acid, extract with dichloromethane, and neutralize with NaHCO₃ .

Advanced: What mechanistic insights explain the compound’s enzyme inhibition properties?

Methodological Answer:

  • Competitive Inhibition: Fluorine’s electronegativity stabilizes transition states in enzyme-substrate complexes. For mPGES-1, the thiazole ring occupies a hydrophobic pocket, while the carboxylic acid chelates catalytic Mg²⁺ .
  • Kinetic Studies: Lineweaver-Burk plots reveal decreased Vmax and unchanged Km, indicating non-competitive inhibition. Preincubation with the compound enhances inhibition, suggesting slow-binding kinetics .

Advanced: How can multi-step synthesis of analogs be designed to improve pharmacokinetic properties?

Methodological Answer:

  • Prodrug Strategies: Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
  • Bioisosteric Replacement: Replace thiazole with oxazole to reduce metabolic clearance. Evaluate using microsomal stability assays (human liver microsomes, NADPH) .
  • Structural Hybridization: Merge with pyrazole moieties (e.g., from ) to target dual PPARγ/mPGES-1 inhibition. Screen hybrid libraries via high-throughput SPR (Biacore) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.